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Introduction

MRNA-3705 is an investigational messenger RNA (mRNA) therapeutic developed by Moderna,
Inc. for the treatment of methylmalonic acidemia (MMA), a rare, life-threatening inherited
metabolic disorder.[1][2] MMA is most commonly caused by a deficiency in the mitochondrial
enzyme methylmalonyl-CoA mutase (MUT).[2] This deficiency leads to a toxic buildup of acids
in the body, resulting in metabolic crises and multi-organ disease.[2] MRNA-3705 is designed
to deliver a functional copy of the human MUT mRNA to the patient's cells, thereby enabling
the production of the correct enzyme and restoring normal metabolic function.

The delivery of mMRNA-3705 is a critical component of its therapeutic action and relies on a
proprietary lipid nanoparticle (LNP) technology. This document provides detailed application
notes and protocols based on publicly available information from preclinical studies and
ongoing clinical trials of MRNA-3705.

Mechanism of Action and Delivery Strategy

MRNA-3705 utilizes a lipid nanoparticle (LNP) to encapsulate and deliver the mRNA encoding
the human MUT enzyme to target cells. The LNP delivery system is crucial for protecting the
MRNA from degradation in the bloodstream, facilitating cellular uptake, and enabling the
release of the mRNA into the cytoplasm where it can be translated into the functional MUT
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protein. The primary route of administration in clinical trials is intravenous (IV) infusion.[3][4][5]

[6]
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Caption: Mechanism of action of mMRNA-3705.

Lipid Nanoparticle (LNP) Delivery System

The efficacy and safety of mMRNA-3705 are intrinsically linked to its LNP delivery vehicle. While
the exact proprietary composition is not fully disclosed, it is known to be the same formulation
used for Moderna's propionic acidemia program (MRNA-3927).[2]

Physicochemical Properties

Parameter Value Reference
LNP Diameter 71 nm Preclinical Data
Polydispersity Index (PDI) 0.07 Preclinical Data

MRNA Encapsulation o
o 97% Preclinical Data
Efficiency
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Table 1: Physicochemical properties of the mRNA-3705 lipid nanoparticle formulation based on
preclinical data.

Preclinical Efficacy Data

Preclinical studies in mouse models of methylmalonic acidemia have demonstrated the
potential of mMRNA-3705.

Parameter Result Mouse Model Reference

2.1 to 3.4-fold higher
Hepatic MUT Protein than the first-
) ) MMA Mouse Models [718]
Expression generation product

(MRNA-3704)

Greater and more
Plasma Methylmalonic  sustained reductions
) MMA Mouse Models [8]
Acid compared to mMRNA-

3704

Table 2: Summary of key preclinical efficacy data for mMRNA-3705.

Clinical Trial Information: The Landmark Study
(NCT04899310)

The primary clinical investigation of mMRNA-3705 is the "Landmark study," a Phase 1/2, global,
open-label, dose-optimization study.[5][9]

Study Design and Objectives
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Parameter Description Reference

Study Phase Phase 1/2 [5116119]

_ Adaptive, Open-Label, Dose
Study Design o _ [5]
Optimization and Expansion

To assess the safety and
] o tolerability of mRNA-3705. To
Primary Objectives ) [5]
determine the recommended

dose and dosing regimen.

To evaluate the

pharmacokinetics and

pharmacodynamics of mMRNA-
Secondary Obijectives 3705. To assess the [415]

preliminary efficacy in reducing

metabolic decompensation

events.

Patients aged 1 year and older

with a confirmed diagnosis of

Patient Population ) [31141[5]
isolated MMA due to MUT
deficiency.

Route of Administration Intravenous (1V) Infusion [3B1141[5][6]

] Once every 2 weeks (Q2W) or
Dosing Frequency [5][10]
once every 3 weeks (Q3W)

Table 3: Overview of the Landmark Clinical Trial Design for mRNA-3705.

Preliminary Clinical Trial Data (as of August 25, 2023)
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Parameter Finding Reference
Participants Dosed 11 [1]
Total Doses Administered 221 [1]

Safety Profile

Generally well-tolerated with
no discontinuations due to

safety.

[1]

Drug-Related Adverse Events

Mostly mild or moderate
(Grade 1 or 2).

[1]

Most Common Adverse Events

Pyrexia (fever) and upper

respiratory tract infection.

[1]

Infusion-Related Reactions

Occurred in less than 5% of

administered doses.

[1]

Serious Adverse Events
(related)

One event of "body
temperature increased" (Grade

2, resolved).

[1]

Table 4: Summary of preliminary clinical trial data from the Landmark study.

Experimental Protocols

The following protocols are generalized based on standard practices for the intravenous

administration of LNP-based mRNA therapeutics in a clinical trial setting. The actual clinical trial

protocol is proprietary and may have specific variations.

Experimental Workflow: From Patient Screening to

Follow-up
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Caption: Generalized clinical trial workflow for mRNA-3705.
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Protocol for Intravenous Infusion of mRNA-3705

1. Patient Preparation and Premedication:

+ Confirm patient identity and eligibility for the dose.

+ Obtain baseline vital signs (temperature, blood pressure, heart rate, respiratory rate).
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Administer pre-infusion medications as per the study protocol to mitigate potential infusion-
related reactions. These may include an H1 antagonist (e.g., cetirizine), an H2 antagonist
(e.g., famotidine), and an antipyretic/analgesic (e.g., acetaminophen or ibuprofen).[11]

. Preparation of mRNA-3705 for Infusion:
MRNA-3705 is typically supplied as a frozen suspension.
Thaw the vial at room temperature. Do not shake.

Visually inspect the solution for particulate matter and discoloration. The solution should be a
white to off-white suspension.

Calculate the required dose based on the patient's body weight.
Gently invert the vial to ensure a uniform suspension.

Withdraw the calculated volume of mMRNA-3705 from the vial using a sterile needle and
syringe.

Dilute the withdrawn dose in a sterile infusion bag containing a specified diluent (e.g., 0.9%
Sodium Chloride) to the final infusion volume as per the protocol.

Gently invert the infusion bag to mix. Do not shake.
. Intravenous Administration:
Administer the diluted mRNA-3705 solution via intravenous infusion using an infusion pump.

The infusion rate should be set according to the study protocol. The rate may be started low
and gradually increased if no infusion-related reactions are observed.

The total infusion time is typically over a predefined period (e.g., 60-90 minutes).
. Post-Infusion Monitoring:

Monitor the patient for signs and symptoms of infusion-related reactions during and for a
specified period after the infusion (e.g., at least 1-2 hours).
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e Record vital signs at regular intervals post-infusion.

o Document any adverse events in the patient's record and report them according to the
clinical trial protocol.

o Patients may be required to remain at the clinical site for observation for a specified duration
after the infusion.[6]

5. Follow-up Assessments:

» Blood samples are collected at specified time points to assess pharmacokinetics
(concentration of MRNA-3705 in the blood) and pharmacodynamics (levels of methylmalonic
acid and other biomarkers).[4]

e Regular clinical assessments are conducted to monitor the patient's overall health, disease
status, and the frequency of metabolic decompensation events.[4]

Conclusion

The delivery of mMRNA-3705 via a proprietary lipid nanoparticle system represents a promising
therapeutic strategy for methylmalonic acidemia. The ongoing Landmark clinical trial will
provide crucial data on the safety, tolerability, and efficacy of this novel treatment. The protocols
and data presented in these application notes are intended to provide a comprehensive
overview for the scientific community and will be updated as more information becomes
publicly available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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